(2,4-Bis(n-pentyloxy)phenyl)magnesium bromide
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Overview
Description
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-bis(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 2,4-bis(n-pentyloxy)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then typically stored and transported in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.
Scientific Research Applications
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to construct complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Biological Research: Utilized in the modification of biomolecules for studying biological processes.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2,4-bis(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety acts as a leaving group, facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity but lacks the pentyloxy substituents.
(2,4-Dimethoxyphenyl)magnesium Bromide: Similar structure but with methoxy groups instead of pentyloxy groups.
(2,4-Di-tert-butylphenyl)magnesium Bromide: Contains bulky tert-butyl groups, affecting its reactivity and steric properties.
Uniqueness
(2,4-bis(n-pentyloxy)phenyl)magnesium bromide is unique due to the presence of pentyloxy groups, which can influence the electronic and steric properties of the compound. This can affect its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
Properties
Molecular Formula |
C16H25BrMgO2 |
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Molecular Weight |
353.58 g/mol |
IUPAC Name |
magnesium;1,3-dipentoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C16H25O2.BrH.Mg/c1-3-5-7-12-17-15-10-9-11-16(14-15)18-13-8-6-4-2;;/h9-10,14H,3-8,12-13H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OLZNDVYAUIFINK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=CC(=[C-]C=C1)OCCCCC.[Mg+2].[Br-] |
Origin of Product |
United States |
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